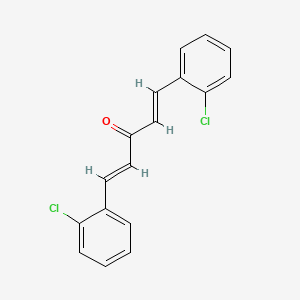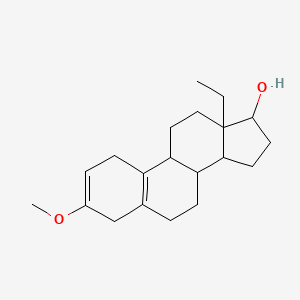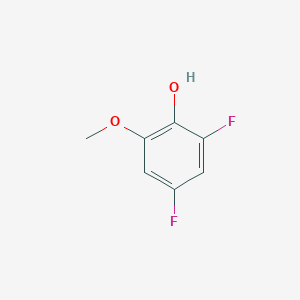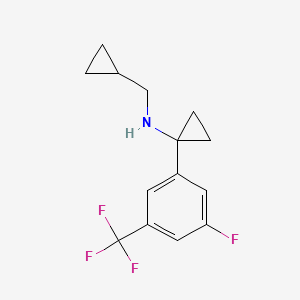
(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 5-methoxyindole with an appropriate aldehyde under basic conditions to form the desired acrylaldehyde derivative. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: 3-(5-Methoxy-1H-indol-3-yl)acrylic acid.
Reduction: 3-(5-Methoxy-1H-indol-3-yl)acryl alcohol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy group and the acrylaldehyde moiety can participate in different types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules and pathways involved.
相似化合物的比较
Similar Compounds
5-Methoxyindole: Lacks the acrylaldehyde moiety but shares the methoxy group at the 5-position.
3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an acrylaldehyde moiety.
(E)-3-(1H-Indol-3-yl)acrylaldehyde: Lacks the methoxy group at the 5-position.
Uniqueness
(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde is unique due to the presence of both the methoxy group and the acrylaldehyde moiety, which confer distinct chemical and biological properties
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
(E)-3-(5-methoxy-1H-indol-3-yl)prop-2-enal |
InChI |
InChI=1S/C12H11NO2/c1-15-10-4-5-12-11(7-10)9(8-13-12)3-2-6-14/h2-8,13H,1H3/b3-2+ |
InChI 键 |
ONSRRKPJZKYJJU-NSCUHMNNSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C/C=O |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine](/img/structure/B12077892.png)
![2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene](/img/structure/B12077896.png)


![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)


amine](/img/structure/B12077969.png)
![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)


![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)
![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)
